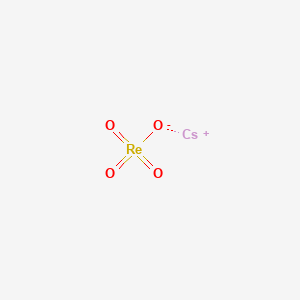
Perrhenic acid, cesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perrhenic acid, cesium salt, also known as this compound, is a useful research compound. Its molecular formula is CsO4Re and its molecular weight is 383.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1.1 Catalysis in Organic Synthesis
Perrhenic acid solutions are known to catalyze the dehydration of oximes, amides, and urea. This catalytic behavior is particularly useful in organic synthesis where efficient conversion of functional groups is required. The compound can also facilitate the azeotropic dehydration of syn- or anti-aldoximes to yield corresponding nitriles, showcasing its versatility as a catalyst in organic transformations .
1.2 Epoxidation Reactions
When combined with tertiary arsines, perrhenic acid forms a catalytic system that allows for the epoxidation of alkenes using hydrogen peroxide. This reaction is crucial in producing epoxides, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
3.1 Ion Exchange Processes
Perrhenic acid is utilized in ion exchange processes to separate cesium ions from other cations in solution. Studies have shown that cesium perrhenate can be effectively used to enhance the efficiency of cesium ion elution from ion-exchange resins, which is vital for applications in radiochemistry and environmental remediation .
3.2 High-Purity Reagent Production
The need for high-purity reagents in analytical chemistry has led to the exploration of perrhenic acid as a precursor for producing other rhenium-containing compounds. The purification processes often involve electrodialysis and ion exchange techniques to minimize impurities, ensuring that the final products meet stringent quality standards necessary for research applications .
Case Studies
4.1 Production Methodologies
A recent study outlined various methodologies for producing high-purity cesium perrhenate through ion-exchange and electrodialysis techniques. The results indicated that maintaining a high rhenium-to-cesium ratio during synthesis significantly enhanced elution efficiency and purity levels .
4.2 Application in Catalysis
In another case study, cesium perrhenate was tested as a catalyst for the selective oxidation of alcohols to aldehydes under mild conditions. The findings demonstrated that the compound provided excellent yields with minimal by-products, highlighting its potential as a green catalyst in organic synthesis .
Eigenschaften
CAS-Nummer |
13768-49-5 |
|---|---|
Molekularformel |
CsO4Re |
Molekulargewicht |
383.11 g/mol |
IUPAC-Name |
cesium;oxido(trioxo)rhenium |
InChI |
InChI=1S/Cs.4O.Re/q+1;;;;-1; |
InChI-Schlüssel |
IGRBSZQZWZXDDX-UHFFFAOYSA-N |
SMILES |
[O-][Re](=O)(=O)=O.[Cs+] |
Isomerische SMILES |
[O-][Re](=O)(=O)=O.[Cs+] |
Kanonische SMILES |
[O-][Re](=O)(=O)=O.[Cs+] |
Synonyme |
Perrhenic acid, cesium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















